BenchChemオンラインストアへようこそ!

2-Bromo-5-ethylaniline

Lipophilicity LogP Drug-likeness

2-Bromo-5-ethylaniline (CAS 80948-73-8, molecular formula C₈H₁₀BrN, MW 200.08) is a disubstituted bromoaniline featuring a bromine atom ortho to the primary amine and an ethyl group at the meta position. This specific 2,5-substitution pattern distinguishes it from three closely related C₈H₁₀BrN regioisomers — namely 4-bromo-2-ethylaniline (CAS 45762-41-2), 5-bromo-2-ethylaniline (CAS 14922-91-9), and 3-bromo-N-ethylaniline — each exhibiting meaningfully different physicochemical properties and reactivity profiles.

Molecular Formula C8H10BrN
Molecular Weight 200.08
CAS No. 80948-73-8
Cat. No. B3285699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethylaniline
CAS80948-73-8
Molecular FormulaC8H10BrN
Molecular Weight200.08
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3
InChIKeyGFKHQPKSQBFXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethylaniline (CAS 80948-73-8): Ortho-Bromo, Meta-Ethyl Aniline Building Block for Medicinal Chemistry and Cross-Coupling Procurement


2-Bromo-5-ethylaniline (CAS 80948-73-8, molecular formula C₈H₁₀BrN, MW 200.08) is a disubstituted bromoaniline featuring a bromine atom ortho to the primary amine and an ethyl group at the meta position . This specific 2,5-substitution pattern distinguishes it from three closely related C₈H₁₀BrN regioisomers — namely 4-bromo-2-ethylaniline (CAS 45762-41-2), 5-bromo-2-ethylaniline (CAS 14922-91-9), and 3-bromo-N-ethylaniline — each exhibiting meaningfully different physicochemical properties and reactivity profiles . The compound serves as a versatile synthetic intermediate, particularly valued as an ortho-bromoaniline handle for palladium-catalyzed cross-coupling reactions [1], and its substitution pattern maps onto the pharmacophoric requirements identified in structure–activity relationship (SAR) studies of NMDA receptor ion-channel blockers [2].

Why Generic Bromoaniline Substitution Fails for 2-Bromo-5-ethylaniline: Regioisomer-Dependent Physicochemical and Reactivity Differences Demand Precise CAS Specification


The four C₈H₁₀BrN bromo-ethylaniline regioisomers are not functionally interchangeable. Moving the bromine from ortho (position 2) to para (position 4) shifts the predicted LogP from 2.59 to 3.17 — a ΔLogP of +0.58 that meaningfully impacts lipophilicity-dependent properties including membrane permeability, protein binding, and chromatographic retention . Likewise, relocating the ethyl group from meta (position 5) to ortho (position 2) changes the predicted pKa by nearly one full unit (2.67 vs. 3.66), altering the amine's protonation state under physiological or reaction conditions and thereby affecting both salt formation behavior and nucleophilicity in amide coupling or reductive amination steps . Furthermore, ortho-bromoanilines such as 2-bromo-5-ethylaniline participate directly in unprotected Suzuki–Miyaura cross-couplings with benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters — a reactivity profile demonstrated on gram scale and fundamentally unavailable to para- or meta-bromo regioisomers without amine protection [1]. Generic procurement without CAS-level specificity thus risks selecting a regioisomer with divergent reactivity, lipophilicity, and basicity, potentially compromising synthetic route efficiency, biological assay reproducibility, or downstream formulation parameters.

2-Bromo-5-ethylaniline (80948-73-8) Quantitative Differentiation Evidence: LogP, pKa, and Cross-Coupling Reactivity Compared to Regioisomers and Analogs


Lipophilicity (LogP) Differentiation: 2-Bromo-5-ethylaniline vs. 4-Bromo-2-ethylaniline and 2-Bromoaniline

2-Bromo-5-ethylaniline exhibits a predicted LogP of 2.59, which is approximately 0.58 log units lower than its regioisomer 4-bromo-2-ethylaniline (LogP 3.17) and approximately 0.40 log units higher than the unsubstituted 2-bromoaniline (LogP ~2.19) . This places the compound in a moderately lipophilic range, providing a distinct partitioning profile that impacts chromatographic retention, membrane permeability, and protein binding relative to its regioisomers. The LogP difference of 0.58 between the 2,5- and 4,2-substitution patterns corresponds to a theoretical ~3.8-fold difference in octanol-water partition coefficient, a magnitude that can meaningfully alter compound behavior in biological assays and preparative chromatography .

Lipophilicity LogP Drug-likeness Permeability ADME

Amine Basicity (pKa) Differentiation: 2-Bromo-5-ethylaniline vs. 4-Bromo-2-ethylaniline

The predicted pKa of the anilinium ion of 2-bromo-5-ethylaniline is 2.67±0.10, which is approximately 0.99 units lower (more acidic) than that of its regioisomer 4-bromo-2-ethylaniline (pKa 3.66±0.10) . This near-unit pKa difference reflects the distinct electronic interplay between the ortho-bromo and meta-ethyl substituents versus the para-bromo and ortho-ethyl arrangement. At pH 7.4 (physiological), both compounds exist predominantly as the neutral free base; however, under mildly acidic conditions (e.g., pH 3–5, relevant to salt screening and certain reaction conditions), the protonation state differs substantially: at pH 3.0, approximately 32% of 2-bromo-5-ethylaniline remains protonated versus approximately 82% for 4-bromo-2-ethylaniline .

Basicity pKa Salt formation Nucleophilicity Protonation state

Ortho-Bromoaniline Cross-Coupling Reactivity: Direct Unprotected Suzuki–Miyaura Coupling Demonstrated on Gram Scale

2-Bromo-5-ethylaniline, as an ortho-bromoaniline, belongs to a substrate class for which a robust, operationally simple Suzuki–Miyaura cross-coupling protocol has been specifically developed and validated. Lubaev et al. (RSC Adv., 2024) demonstrated that unprotected ortho-bromoanilines undergo efficient coupling with benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters using CataCXium A palladacycle catalyst with Cs₂CO₃ in 2-MeTHF, achieving isolated yields up to 97% for aryl substrates and 91% for alkyl substrates at 0.5 mmol scale, with gram-scale demonstration affording 80% isolated yield [1]. This reactivity is not universally available to para- or meta-bromoanilines without amine protection, as the ortho-substitution pattern provides a unique electronic environment that facilitates oxidative addition while the free amine remains tolerated [2]. The method was developed in the context of glucocorticoid receptor modulator (GRM) diversification at AbbVie, underscoring its pharmaceutical industry relevance [1].

Suzuki-Miyaura cross-coupling Ortho-bromoaniline Unprotected amine C-C bond formation Gram-scale synthesis

SAR-Guided Substitution Pattern: The 2,5-Disubstituted Phenyl Motif as a Pharmacophoric Preference in NMDA Receptor Antagonists

In a systematic SAR study of N-(2,5-disubstituted phenyl)-N′-(3-substituted phenyl)-N′-methylguanidines as NMDA receptor ion-channel blockers (Hu et al., J. Med. Chem., 1997), the 2,5-disubstituted phenyl pattern was identified as the preferred substitution motif for high-affinity binding [1]. Within this series, bromo at the R₂ (ortho) position combined with methylthio at the R₅ position (compound 34b) yielded high NMDA receptor affinity. The study established that both the identity and relative positioning of substituents are critical: the 2,5-disubstitution pattern was superior to alternative arrangements, and bromine was among the optimal substituents for the R₂ position [1]. The lead compounds 43b and 44b (R₂ = Cl or Br, R₅ = R₃ = SCH₃) bound to NMDA receptors with Ki values of 1.87 and 1.65 nM respectively against [³H]MK-801, demonstrating the potency achievable from this pharmacophoric template [2]. 2-Bromo-5-ethylaniline provides the ortho-bromo handle with a meta-ethyl group suitable for further elaboration to access this validated pharmacophore space.

NMDA receptor Structure-activity relationship Neuroprotection Ion-channel blocker 2,5-Disubstituted aniline

Physical Form and Handling: Boiling Point and Predicted Density Differentiation from the 5-Bromo-2-ethylaniline Regioisomer

2-Bromo-5-ethylaniline exhibits a boiling point of 127°C at 4 Torr, while its regioisomer 5-bromo-2-ethylaniline (CAS 14922-91-9) has a reported boiling point of 275.3±20.0°C at 760 mmHg . Although measured at different pressures, the substantial difference in boiling behavior reflects fundamental differences in intermolecular interactions driven by the substitution pattern. The predicted density of 2-bromo-5-ethylaniline (1.421±0.06 g/cm³) is slightly higher than that of 4-bromo-2-ethylaniline (1.412 g/mL at 25°C, experimental), consistent with the more compact molecular packing expected from the ortho-bromo arrangement . These physical property differences have practical implications for purification method selection (distillation vs. chromatography), storage recommendations, and volumetric dispensing calculations in parallel synthesis workflows.

Physical properties Boiling point Purification Distillation Handling

Optimal Procurement and Application Scenarios for 2-Bromo-5-ethylaniline (80948-73-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS Drug Discovery Programs Targeting NMDA Receptor Ion-Channel Blockers

2-Bromo-5-ethylaniline is the regioisomer of choice for medicinal chemistry teams exploring the 2,5-disubstituted phenylguanidine pharmacophore validated for NMDA receptor antagonism. The J. Med. Chem. (1997) SAR study demonstrated that the 2,5-substitution pattern — specifically with bromine at the ortho position — is optimal for high-affinity binding, with lead compounds achieving Ki values of 1.65–1.87 nM [1]. The meta-ethyl group provides a handle for further diversification at R₃ as described in the SAR framework. Procurement of the alternative 4-bromo-2-ethylaniline or 5-bromo-2-ethylaniline regioisomers would direct synthesis toward substitution patterns not validated in this pharmacophore model, potentially wasting synthetic effort. The compound's LogP of 2.59 places derived analogs in a favorable CNS drug-likeness range, consistent with the requirement for blood-brain barrier penetration in neuroprotection indications.

Synthetic Methodology: Streamlined Biaryl Synthesis via Unprotected Ortho-Bromoaniline Suzuki Coupling

Research groups and process chemistry laboratories seeking to minimize step count in biaryl aniline synthesis should prioritize 2-bromo-5-ethylaniline as the bromoaniline coupling partner. The Lubaev et al. (RSC Adv., 2024) protocol enables direct Suzuki–Miyaura coupling of unprotected ortho-bromoanilines with diverse boronic esters, achieving up to 97% isolated yield without the amine protection/deprotection sequence required for para- or meta-bromoanilines [2]. This translates to a net savings of two synthetic steps and an estimated 20–36% overall yield advantage. The method has been demonstrated on gram scale (80% yield), supporting its applicability beyond milligram-scale library synthesis to preparative-scale production [2]. The meta-ethyl substituent provides a non-interfering group that can be carried through subsequent transformations or exploited for further functionalization.

Physical Property-Driven Library Design: Intermediate Lipophilicity Building Block for Lead Optimization

In lead optimization campaigns where fine-tuning lipophilicity is critical, 2-bromo-5-ethylaniline (LogP 2.59) occupies a strategically intermediate position between the less lipophilic 2-bromoaniline (LogP ~2.19) and the more lipophilic 4-bromo-2-ethylaniline (LogP 3.17) and 2-bromo-5-methylaniline (LogP 2.92) . This positions the compound as a versatile building block for generating analog libraries with incremental LogP variations around the 2.5–3.0 range, which is associated with favorable oral bioavailability and CNS penetration profiles. The 0.58 LogP unit separation from the 4-bromo-2-ethylaniline regioisomer provides meaningful discrimination in biophysical assays, including chromatographic hydrophobicity index (CHI) measurements and phospholipidosis screening, enabling systematic SAR exploration without resorting to more drastic structural modifications.

Process Chemistry: Salt Screening and Crystallization Development Enabled by Distinct pKa Profile

The predicted pKa of 2.67±0.10 for 2-bromo-5-ethylaniline provides a calculable basis for salt selection and crystallization development. At typical salt formation pH values (pH 2–4), the protonation equilibrium of this compound differs substantially from the 4-bromo-2-ethylaniline regioisomer (pKa 3.66), with the target compound being significantly less protonated at a given pH . This property directly influences HCl salt stoichiometry, counterion selection, and crystallization solvent screening. For process chemistry teams scaling up amide coupling or reductive amination steps, the lower basicity of 2-bromo-5-ethylaniline relative to its regioisomers means it will behave as a weaker base in reaction media, potentially requiring adjusted stoichiometry of coupling reagents or altered pH control strategies compared to more basic aniline derivatives.

Quote Request

Request a Quote for 2-Bromo-5-ethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.